Recombinant Protein A, 434 a.a
Description
Recombinant Protein A (434 amino acids) is a modified immunoglobulin (IgG)-binding protein derived from Staphylococcus aureus. It is engineered for enhanced specificity and purity, produced via recombinant DNA technology in E. coli . Key features include:
- Structure: Comprises five IgG-binding domains (Fc region-specific), ensuring high affinity for mammalian antibodies .
- Function: Binds IgG subclasses (e.g., human IgG1, IgG2, IgG4) and select IgM/IgA, enabling applications in antibody purification and immunodetection .
- Purity: >98% purity achieved through stringent purification processes, free of bacterial endotoxins and hemolysins .
- Applications: Widely used in affinity chromatography, ELISA, and therapeutic antibody production .
Properties
Key on ui aa sequence |
MAQHDEAQQN AFYQVLNMPN LNADQRNGFI QSLKDDPSQS ANVLGEAQKL NDSQAPKADA QQNNFNKDQQ SAFYEILNMP NLNEAQRNGFIQSLKDDPSQ STNVLGEAKK LNESQAPKAD NNFNKEQQNA FYEILNMPNL NEEQRNGFIQ SLKDDPSQSA NLLSEAKKLN ESQAPKADNK FNKEQQNAFY EILHLPNLNE EQRNGFIQSL KDDPSQSANL LAEAKKLNDA QAPKADNKFN KEQQNAFYEI LHLPNLTEEQ RNGFIQSLKDDPSVSKEILA EAKKLNDAQA PKEEDNNKPG KEDNNKPGKE DNNKPGKEDG NKPGKEDNKK PGKEDNKKPG KEDNKKPGKE DGNKPGKEDN KKPGKEDGNG VHVVKPGDTV NDIAKANGTT ADKIAADNKL ADKNMIKPGQ ELVVDKKQPA NHADANKAQA LPET. |
|---|---|
formulation |
Sterile filtered colorless solution. The Protein-A protein solution contains 20mM Tris-HCl, pH-8 and 10% glycerol. |
Key on ui product background |
Protein A is a wall-anchored protein of S. aureus that binds the Fc portion of immunoglobulin G (IgG) and coats the surface of the bacterium with IgG molecules that are in the incorrect orientation to be recognized by the neutrophil Fc receptor.Protein A is a 42 kDa surface protein originally found in the cell wall of the bacteria Staphylococcus aureus. It is encoded by the spa gene and its regulation is controlled by DNA topology, cellular osmolarity, and a two-component system called ArlS-ArlR. It has found use in biochemical research because of its ability to bind immunoglobulins. It is composed of five homologous Ig-binding domains that fold into a three-helix bundle. Each domain is able to bind proteins from many mammalian species, most notably IgGs. It binds the heavy chain within the Fc region of most immunoglobulins and also within the Fab region in the case of the human VH3 family. Through these interactions in serum, where IgG molecules are bound in the wrong orientation (in relation to normal antibody function), the bacteria disrupts opsonization and phagocytosis. |
Key on ui product memo |
Protein A, 434 a.a;Recombinant Staphylococcal Protein A 434 a.a |
Key on ui product type |
Protein/Antibody Purification |
Purity |
Greater than 90.0% as determined by SDS-PAGE. |
source |
E.coli |
storage |
Store at 4°C if entire vial will be used within 2-4 weeks. Store, frozen at -20°C for longer periods of time. For long term storage it is recommended to add a carrier protein (0.1% HSA or BSA). Avoid multiple freeze-thaw cycles. |
Synonym |
Immunoglobulin G-binding protein A, IgG-binding protein A, Staphylococcal protein A, SPA. |
usage |
For Research Use Only |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Alkali-Resistant Recombinant Protein A
- Functional Differences : The alkali-resistant variant retains binding capacity at pH 10–12, making it suitable for harsh cleaning-in-place (CIP) protocols in biomanufacturing . In contrast, the 434 a.a. protein is optimal for standard laboratory workflows.
2.2. Recombinant Protein A from Alternative Expression Systems
While most Protein A is produced in E. coli, emerging systems like yeast (S. cerevisiae) and mammalian cells offer distinct advantages:
- Critical Note: Glycosylation in yeast/mammalian systems may reduce non-specific binding but complicates downstream purification .
2.3. Competitive IgG-Binding Proteins
However, inferred differences include:
- Binding Specificity :
- Stability : Protein A’s recombinant forms (e.g., 434 a.a.) show higher thermal stability (>70°C) than native forms .
Research Findings and Performance Data
- Adsorption Efficiency : Recombinant Protein A-based adsorbents achieve >95% IgG capture capacity in serum samples, outperforming native Protein A by 20% due to reduced ligand leaching .
- Batch Consistency : Lot-to-lay variability in binding capacity is <5% for recombinant variants, critical for therapeutic manufacturing .
- Structural Integrity : Circular dichroism (CD) spectroscopy confirms retained α-helical content (~60%) in the 434 a.a. protein after 6 months at 4°C, indicating long-term stability .
Key Limitations and Innovations
- Limitations: Non-specific binding to Fab regions in acidic conditions (pH <4) . Limited utility for single-chain antibody fragments (scFv) .
- Innovations: Site-directed mutagenesis (e.g., Tyr-to-Phe substitutions) reduces non-specific interactions while maintaining Fc affinity . Fusion tags (e.g., His-tags) improve immobilization efficiency on nickel-coated resins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
